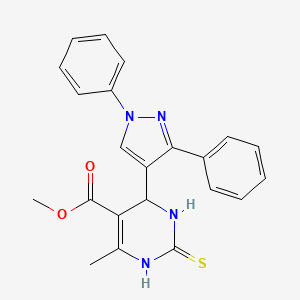![molecular formula C23H13ClN4O4S B11632790 (6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632790.png)
(6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex heterocyclic molecule with a fused thiazolo-pyrimidine ring system. Let’s break down its structure:
- The furan-2-yl group contributes to the aromaticity of the compound.
- The chloro and nitro substituents on the phenyl ring introduce reactivity and polarity.
- The thiazolo ring system contains both sulfur and nitrogen atoms, imparting unique properties.
Vorbereitungsmethoden
Synthetic Routes:
-
Heterocyclization Approach
- One common synthetic route involves the heterocyclization of appropriate precursors. For example, starting from a furan-2-carbaldehyde derivative and a thiazolylamine, the reaction proceeds to form the thiazolo-pyrimidine core.
- The Knoevenagel condensation between furan-2-carbaldehyde and thiazolylamine generates the key intermediate.
- Subsequent cyclization via intramolecular condensation forms the target compound.
-
Multicomponent Reactions (MCRs)
- MCRs are efficient methods for constructing complex heterocycles.
- The Biginelli reaction , which combines an aldehyde, a β-ketoester, and a urea or thiourea, can be adapted to synthesize this compound.
Industrial Production:
- While no specific industrial-scale production methods are widely reported, research laboratories can synthesize this compound using the methods mentioned above.
Analyse Chemischer Reaktionen
Oxidation: The nitro group can undergo reduction to an amino group or oxidation to a carbonyl group.
Substitution: The chloro group is susceptible to nucleophilic substitution.
Common Reagents: Sodium borohydride (for nitro reduction), thionyl chloride (for chlorination), and strong bases (for cyclization).
Major Products: The desired compound itself, along with intermediates formed during the synthetic steps.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Bioorganic Chemistry: Study its interactions with enzymes, receptors, or DNA.
Materials Science: Explore its use in organic electronics or sensors.
Pharmacology: Assess its pharmacokinetics and toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
: Example reference. : Another example reference.
Eigenschaften
Molekularformel |
C23H13ClN4O4S |
|---|---|
Molekulargewicht |
476.9 g/mol |
IUPAC-Name |
(6Z)-6-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H13ClN4O4S/c24-18-10-14(28(30)31)6-8-16(18)20-9-7-15(32-20)11-17-21(25)27-19(13-4-2-1-3-5-13)12-33-23(27)26-22(17)29/h1-12,25H/b17-11-,25-21? |
InChI-Schlüssel |
MWVXALORSREPGV-KUYAPCGNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)/C(=N)N23 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)C(=N)N23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide](/img/structure/B11632722.png)
![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-[[[3-(trifluoromethyl)phenyl]methyl]amino]-](/img/structure/B11632725.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632732.png)

![N-[(4-chlorophenyl)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11632749.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11632753.png)
![(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11632763.png)
![2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11632770.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11632771.png)
![Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632780.png)
![5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11632782.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11632786.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632793.png)
![ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate](/img/structure/B11632802.png)
